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molecular formula C8H5Cl2NS B1348428 2,7-Dichloro-4-methyl-1,3-benzothiazole CAS No. 80945-85-3

2,7-Dichloro-4-methyl-1,3-benzothiazole

Cat. No. B1348428
M. Wt: 218.1 g/mol
InChI Key: BUYSZGJSZGEBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07626033B2

Procedure details

To a slurry of 2-amino-4-methyl-7-chlorobenzothiazole (77.2) (6.37 g) in H3PO4 (85%, 213 ml) in a 500 ml 3-necked flask with mechanical stirring and an internal temperature of <−10° C., was added dropwise a solution of NaNO2 (6.87 g) in water (11 ml). The mixture was warmed to 0° for 30 minutes and then recooled. The slurry was then slowly added to a cold (˜−5° C.) solution of CuSO4.5H2O (32 g) and NaCl (40 g) in water (128 ml) with vigorous mechanical stirring. After the foaming subsides and warming to RT, the solids were collected by filtration and rinsed with water. The solids were dissolved in ether leaving some insoluble residue. The ether solution was washed with water, and sodium bicarbonate solution. After the organic layer was concentrated, the residue was purified by flash chromatography with 10% methylene chloride in hexane to afford 2-chloro-4-methyl-7-chlorobenzothiazole (77.3) (4.48 g).
Quantity
6.37 g
Type
reactant
Reaction Step One
Name
Quantity
213 mL
Type
solvent
Reaction Step One
Name
Quantity
6.87 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuSO4.5H2O
Quantity
32 g
Type
reactant
Reaction Step Three
Name
Quantity
40 g
Type
reactant
Reaction Step Three
Name
Quantity
128 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([CH3:12])[C:5]=2[N:6]=1.N([O-])=O.[Na+].[Na+].[Cl-:18]>OP(O)(O)=O.O>[Cl:18][C:2]1[S:3][C:4]2[C:10]([Cl:11])=[CH:9][CH:8]=[C:7]([CH3:12])[C:5]=2[N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.37 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC=C2Cl)C
Name
Quantity
213 mL
Type
solvent
Smiles
OP(=O)(O)O
Step Two
Name
Quantity
6.87 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
11 mL
Type
solvent
Smiles
O
Step Three
Name
CuSO4.5H2O
Quantity
32 g
Type
reactant
Smiles
Name
Quantity
40 g
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
128 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 0° for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
WASH
Type
WASH
Details
rinsed with water
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in ether leaving some insoluble residue
WASH
Type
WASH
Details
The ether solution was washed with water, and sodium bicarbonate solution
CONCENTRATION
Type
CONCENTRATION
Details
After the organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography with 10% methylene chloride in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC2=C(N1)C(=CC=C2Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.48 g
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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